molecular formula C18H22N2O5 B2413023 3-hydroxy-6-(hydroxymethyl)-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one CAS No. 866019-45-6

3-hydroxy-6-(hydroxymethyl)-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one

Cat. No.: B2413023
CAS No.: 866019-45-6
M. Wt: 346.383
InChI Key: GAZDBNPBLLHBAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-6-(hydroxymethyl)-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one is a complex organic compound that belongs to the class of oxygen-containing heterocycles. This compound is notable for its unique structure, which includes a pyranone ring fused with a piperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmaceutical applications.

Properties

IUPAC Name

3-hydroxy-6-(hydroxymethyl)-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-24-14-4-2-13(3-5-14)20-8-6-19(7-9-20)11-17-18(23)16(22)10-15(12-21)25-17/h2-5,10,21,23H,6-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZDBNPBLLHBAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=C(C(=O)C=C(O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-6-(hydroxymethyl)-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyranone ring, followed by the introduction of the piperazine moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-6-(hydroxymethyl)-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-hydroxy-6-(hydroxymethyl)-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its therapeutic potential in treating various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-6-(hydroxymethyl)-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chromanone: A structurally related compound with a chromanone framework.

    4-hydroxy-3-methoxyphenylacetic acid: Another compound with similar functional groups.

Uniqueness

3-hydroxy-6-(hydroxymethyl)-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one is unique due to its combination of a pyranone ring and a piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

3-Hydroxy-6-(hydroxymethyl)-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one, a derivative of 4H-pyran, has garnered attention due to its diverse biological activities. This compound is part of a larger class of heterocyclic compounds known for their potential therapeutic applications, including antimicrobial, anticancer, and neuroprotective effects.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N2O5, with a molecular weight of 350.38 g/mol. Its structure features a pyran ring substituted with hydroxymethyl and piperazine moieties, which are critical for its biological interactions.

Antimicrobial Activity

Research has demonstrated that derivatives of 4H-pyran exhibit significant antimicrobial properties. A study focusing on various 4H-pyran derivatives reported promising results against Mycobacterium bovis, indicating that modifications to the pyran structure can enhance antibacterial efficacy . The specific compound has shown potential in inhibiting bacterial growth, making it a candidate for further investigation in antibiotic development.

Anticancer Properties

Compounds within the 4H-pyran class have also been evaluated for their anticancer activities. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . The presence of the piperazine group may contribute to this activity by enhancing cellular uptake and interaction with target sites.

Neuroprotective Effects

The piperazine moiety is known for its neuroactive properties, which may extend to the pyran derivatives. Research indicates that similar compounds can exhibit neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease and schizophrenia . The ability to cross the blood-brain barrier makes these compounds particularly interesting for neurological applications.

Case Studies and Research Findings

  • Antimycobacterial Evaluation : A study utilized broth microdilution methods to assess the anti-mycobacterial activity of various pyran derivatives against Mycobacterium bovis. The results indicated that several compounds showed significant inhibition compared to standard treatments like ethambutol and isoniazid .
  • Synthesis and Evaluation : Another research effort focused on synthesizing novel 4H-pyran derivatives and evaluating their biological activities. The findings revealed that certain modifications led to enhanced antifungal and antibacterial properties, suggesting a structure-activity relationship that could guide future drug design .

Data Summary Table

Biological Activity Effectiveness Reference
AntimicrobialSignificant against Mycobacterium bovis
AnticancerInduces apoptosis in cancer cells
NeuroprotectivePotential benefits for neurological disorders

Q & A

Q. How can researchers optimize the synthesis of this compound, given its structural complexity?

Methodological Answer: The compound’s synthesis involves a Mannich reaction between the pyran-4-one core and a substituted piperazine derivative. Key steps include:

  • Mannich Base Formation : Reacting 3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one with formaldehyde and 4-(4-methoxyphenyl)piperazine under reflux in a polar aprotic solvent (e.g., ethanol or DMF) .
  • Purification : Use column chromatography (silica gel, CHCl₃:MeOH gradient) to isolate the product. Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .
  • Characterization : Validate structure using ¹H/¹³C-NMR (pyran-4-one carbonyl at ~160–170 ppm, piperazine protons at 2.5–3.5 ppm) and FT-IR (broad O–H stretch at 3200–3400 cm⁻¹) .

Q. What analytical methods are critical for assessing purity and stability?

Methodological Answer:

  • HPLC : Use reverse-phase columns (e.g., Chromolith® RP-18e) with UV detection at 254 nm to quantify impurities. Adjust pH to 3.0 with phosphoric acid to enhance peak resolution .
  • TLC : Monitor reaction progress using silica plates (ethyl acetate:hexane 7:3); visualize under UV or iodine vapor .
  • Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) and analyze hydrolytic degradation products via LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modifications to the piperazine (e.g., 4-chlorophenyl or trifluoromethylphenyl substituents) and evaluate anticonvulsant activity via maximal electroshock (MES) and subcutaneous Metrazol (scMet) tests .
  • In Vitro/In Vivo Correlation : Compare activity in rodent seizure models (e.g., ED₅₀ values in MES) with in vitro receptor-binding assays (e.g., dopamine D2/D3 receptors due to piperazine’s affinity) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with GABA-A receptors or voltage-gated sodium channels .

Q. How should researchers address contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess bioavailability (oral vs. intraperitoneal administration) and blood-brain barrier penetration using LC-MS/MS quantification in plasma and brain homogenates .
  • Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via high-resolution mass spectrometry (HRMS) to identify active/inactive derivatives .
  • Dose-Response Refinement : Re-evaluate in vivo efficacy at multiple time points (e.g., 0.5–4 hours post-administration) to account for delayed metabolic activation .

Q. What strategies are effective for evaluating its antimicrobial activity against resistant strains?

Methodological Answer:

  • Microdilution Assays : Test against Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli O157:H7) strains in Mueller-Hinton broth (CLSI guidelines). Include positive controls (e.g., ciprofloxacin) .
  • Synergy Studies : Combine with β-lactam antibiotics (e.g., ampicillin) and calculate fractional inhibitory concentration (FIC) indices to identify synergistic effects .
  • Biofilm Disruption : Use crystal violet staining to quantify biofilm inhibition in Candida albicans or Pseudomonas aeruginosa .

Methodological Challenges

Q. How can researchers resolve discrepancies in reported biological activity across structurally similar analogs?

Methodological Answer:

  • Crystallographic Analysis : Determine the single-crystal X-ray structure to confirm stereochemistry (e.g., piperazine orientation) and compare with inactive analogs .
  • Free-Wilson Analysis : Deconstruct activity contributions of substituents (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) using multivariate regression models .
  • Solubility Optimization : Improve aqueous solubility via salt formation (e.g., hydrochloride salts) or co-solvents (PEG-400) to reduce false negatives in bioassays .

Q. What computational tools are suitable for predicting off-target interactions?

Methodological Answer:

  • Pharmacophore Modeling : Generate 3D pharmacophores (e.g., Schrödinger Phase) to screen for unintended targets (e.g., serotonin receptors) .
  • Toxicity Prediction : Use ADMET predictors (e.g., SwissADME) to flag hepatotoxicity risks based on structural alerts (e.g., pyrone ring metabolism) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.